(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate
Overview
Description
(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate is a synthetic organic compound that combines brominated and chlorinated aromatic rings with a butanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 2,4-dibromophenol with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol. .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidative cleavage.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to the corresponding alcohol
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: The major products of oxidation include 2,4-dibromophenol and 4-(2,4-dichlorophenoxy)butanoic acid
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through halogen bonding and hydrophobic interactions makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound is explored for its use in the development of agrochemicals and materials with specific properties, such as flame retardancy and antimicrobial activity .
Mechanism of Action
The mechanism of action of (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to disrupt cellular processes makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
2,4-Dibromophenol: Shares the dibromophenyl moiety but lacks the butanoate ester linkage.
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB): Similar in structure but without the dibromophenyl group
Uniqueness
(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate is unique due to the combination of brominated and chlorinated aromatic rings with a butanoate ester linkage. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
IUPAC Name |
(2,4-dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2Cl2O3/c17-10-3-5-14(12(18)8-10)23-16(21)2-1-7-22-15-6-4-11(19)9-13(15)20/h3-6,8-9H,1-2,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCNONIGZPCGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)OC2=C(C=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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